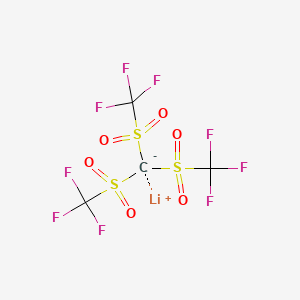

Lithium tris(trifluoromethanesulfonyl)methide

Overview

Description

Lithium tris(trifluoromethanesulfonyl)methide, also known as Li-TFSM, is a chemical compound with the molecular formula C4F9LiO6S3 . It has an average mass of 418.161 Da and a monoisotopic mass of 417.887329 Da .

Molecular Structure Analysis

The molecular structure of Lithium tris(trifluoromethanesulfonyl)methide is represented by the formula (CF3SO2)3CLi . It’s a mono-constituent substance .Chemical Reactions Analysis

While specific chemical reactions involving Lithium tris(trifluoromethanesulfonyl)methide are not detailed in the available sources, it’s known that this compound exhibits high electrochemical stability . This stability and the increase in the transference number of lithium ion in LiMe solutions strongly support the use of this electrolyte in high energy, high voltage lithium batteries .Physical And Chemical Properties Analysis

Lithium tris(trifluoromethanesulfonyl)methide appears as a white to slightly yellow, crystalline powder . It has a molecular weight of 418.16 .Scientific Research Applications

1. Electrochemical Performance in Batteries

Lithium tris(trifluoromethanesulfonyl)methide (LiTFSM) has been studied for its electrochemical performance in lithium-ion battery electrolytes. Research has demonstrated its promising results in terms of capacity retention and Coulombic efficiencies, especially in Li/NCM half-cells. It is suitable for use in lithium-ion battery electrolytes for cells with a cutoff potential up to 4.3 V vs. Li/Li+ due to its thermal and electrochemical stability (Murmann et al., 2015).

2. Conductivity and Electrochemical Stability

The salt lithium tris(trifluoromethanesulfonyl)methide (LiC(CF3SO2)3) has been identified as a conductive and electrochemically stable electrolyte in high-voltage lithium rechargeable batteries. It exhibits good ionic conductivity across a wide temperature range and maintains stability at cell potentials exceeding 4.0 V (Walker et al., 1996).

3. Conductance in Various Solvents

LiTFSM has been analyzed for its conductance properties in different solvents like water, acetonitrile, propylene carbonate, N,N-dimethylformamide, and nitromethane. This research provides insights into the ion-pair formation and solvation abilities of LiTFSM in various solvents, which is crucial for its application in high energy, high voltage lithium batteries (Croce et al., 1996).

4. Thermal Stability in Polymer Electrolytes

LiTFSM exhibits high conductivity and exceptional thermal stability in both liquid and polymer solvent systems. This makes it one of the most conductive organic anion-based Li salts and suitable for use in high voltage applications due to its stability beyond 4 V vs Li (Dominey et al., 1992).

5. Role in Conducting Polymer Actuators

LiTFSM-doped polypyrrole (PPy) film actuators exhibit significant electrochemical strain, making them suitable for applications where such properties are required. The electrochemical strain and response speed of these actuators can be influenced by the electrolyte used, demonstrating the versatility of LiTFSM in various electrochemical applications (Hara et al., 2006).

6. Application in Rechargeable Battery Electrolytes

New lithium salts, including LiTFSM, have been synthesized for potential application in lithium-ion rechargeable battery electrolytes. These salts exhibit very good electrochemical and thermal behavior, although efforts to improve their solubility in standard carbonate solvents are ongoing (Mandal et al., 2004).

Mechanism of Action

Safety and Hazards

This compound is classified as Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, and STOT SE 3 . It’s harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Lithium tris(trifluoromethanesulfonyl)methide are not detailed in the available sources, its high electrochemical stability and the enhanced transportation of lithium ions when used as a separator coating suggest potential for its use in high energy, high voltage lithium batteries .

properties

IUPAC Name |

lithium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9O6S3.Li/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXQYMZVJNYDNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9LiO6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tris(trifluoromethanesulfonyl)methide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B3039705.png)

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate](/img/structure/B3039713.png)

![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)